2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole
CAS No.:
Cat. No.: VC17231142
Molecular Formula: C15H9F3N2S
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9F3N2S |
|---|---|
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C15H9F3N2S/c16-10-3-1-2-9(6-10)14-8-21-15(20-14)19-13-5-4-11(17)7-12(13)18/h1-8H,(H,19,20) |
| Standard InChI Key | JGIKLBSLJAOJCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2,4-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine, reflects its bifunctional substitution pattern:
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Thiazole core: A five-membered ring with sulfur at position 1 and nitrogen at position 3.
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2,4-Difluorophenyl group: Attached to the thiazole’s amino group at position 2.
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3-Fluorophenyl group: Substituted at the thiazole’s carbon 4 position .
The fluorine atoms at meta and para positions on the phenyl rings influence electronic distribution, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Table 1: Key Structural and Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.31 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F |
| InChI Key | JGIKLBSLJAOJCJ-UHFFFAOYSA-N |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 5 (3 F, 1 S, 1 N) |
Synthesis and Structural Elucidation
General Synthetic Pathways
While no explicit protocol for this compound is published, thiazole synthesis typically involves:
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Hantzsch Thiazole Synthesis: Condensation of thioureas with α-halo ketones or aldehydes.
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Cyclization of Thioamides: Using reagents like phosphorus oxychloride (POCl₃) to form the thiazole ring .
For fluorinated derivatives, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling introduces fluorine substituents. For example:
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The 3-fluorophenyl group may be introduced via palladium-catalyzed coupling of a boronic acid to a bromothiazole intermediate.
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The 2,4-difluoroaniline moiety is typically prepared by directed ortho-metallation of fluorobenzene derivatives .
Analytical Characterization
Spectroscopic Data:
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¹H NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), NH proton (δ 8.2–8.5 ppm), and thiazole protons (δ 7.0–7.2 ppm).
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¹³C NMR: Thiazole carbons appear at δ 120–160 ppm, with fluorinated aromatic carbons showing coupling constants () of ~245 Hz.
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MS (ESI+): Molecular ion peak at m/z 306.31 [M+H]⁺, with fragmentation patterns indicating loss of fluorine atoms and thiazole ring cleavage .
Biological Activity and Mechanism of Action
Inferred Pharmacological Profile
Though direct studies are lacking, structurally related thiazoles exhibit:
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Antimicrobial Activity: Fluorophenyl-thiazoles disrupt bacterial cell membranes and inhibit enzymes like dihydrofolate reductase (DHFR). For instance, analogs with MICs of 0.98–3.9 µg/ml against Staphylococcus aureus and Bacillus subtilis have been reported .
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Anticancer Potential: Fluorine enhances interactions with hydrophobic kinase domains. Analogous compounds inhibit tubulin polymerization (IC₅₀: 1.2–4.7 µM) and induce apoptosis in HeLa cells .
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Antiviral Effects: Thiazoles interfere with viral protease activity, as seen in hepatitis C virus (HCV) NS3/4A protease inhibition (IC₅₀: 8.3 µM) .
Table 2: Comparative Bioactivity of Thiazole Analogs
Pharmacokinetics and Toxicity Considerations
ADME Properties
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Absorption: High lipophilicity (LogP ~3.2) suggests good passive diffusion across biological membranes.
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Metabolism: Fluorine groups resist oxidative metabolism, potentially prolonging half-life. CYP3A4-mediated oxidation of the thiazole ring is probable .
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Excretion: Predicted renal clearance due to moderate molecular weight and hydrogen-bonding capacity.
Toxicity Risks
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